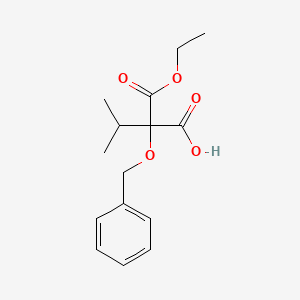

2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid

Description

2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid is a multifunctional carboxylic acid derivative characterized by:

- Benzyloxy group: Provides aromaticity and influences lipophilicity.

- Ethoxycarbonyl ester: Enhances stability and modulates reactivity.

- 3-methylbutanoic acid backbone: Introduces steric hindrance and affects molecular conformation.

This compound is synthesized via multi-step routes involving intermediates such as azetidine derivatives and protective group strategies (e.g., tert-butyldimethylsilyl (TBS) protection, IBX oxidation) . It serves as a precursor in pharmaceutical research, particularly in the development of RAS inhibitors .

Properties

IUPAC Name |

2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-19-14(18)15(11(2)3,13(16)17)20-10-12-8-6-5-7-9-12/h5-9,11H,4,10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVIUCVPWPODFER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)(C(=O)O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00303841 | |

| Record name | 2-(benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29542-26-5 | |

| Record name | NSC162688 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00303841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fischer Esterification and Benzylation

A foundational approach involves Fischer esterification followed by benzyl protection. Starting with malonic acid derivatives, one carboxylic acid group is esterified with ethanol under acidic conditions, while the other is subsequently benzylated.

Procedure :

-

Ethoxycarbonyl Introduction : Malonic acid reacts with excess ethanol in sulfuric acid at reflux (80–100°C) to form monoethyl malonate .

-

Benzyloxy Protection : The remaining carboxylic acid group is treated with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours .

-

Methyl Branch Installation : A Michael addition with methylmagnesium bromide introduces the 3-methyl group, followed by acidic workup .

Optimization :

-

Yields improve with anhydrous conditions (≤5% H₂O) and catalytic tetrabutylammonium iodide (TBAI) for benzylation .

-

Side products (e.g., diesters) are minimized by controlling stoichiometry (1:1.2 malonic acid:ethanol) .

Table 1: Key Reaction Parameters

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ | 80°C, 6 hr | 78–85 |

| Benzylation | BnBr, K₂CO₃, DMF | 60°C, 12 hr | 65–72 |

| Methylation | MeMgBr, THF | 0°C → RT, 2 hr | 60–68 |

Transition Metal-Catalyzed Oxidation

Patent EP2855418B1 describes a scalable oxidation method using transition metal catalysts (e.g., Co(OAc)₂) to synthesize γ-alkoxycarboxylic acids. Adapted for the target compound:

Procedure :

-

Substrate Preparation : 2-(Ethoxycarbonyl)-3-methyl-4-hydroxybutanoic acid is synthesized via aldol condensation of ethyl acetoacetate and formaldehyde.

-

Benzyloxy Group Installation : The hydroxyl group is benzylated using 2-benzyloxy-1-methylpyridinium triflate in trifluorotoluene at 25°C .

-

Oxidation : The intermediate is oxidized with O₂ gas and Co(OAc)₂ (5 mol%) in acetic acid at 50°C for 8 hours .

Advantages :

Table 2: Catalytic Performance

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Co(OAc)₂ | Acetic acid | 50 | 8 | 88 |

| CuCl₂ | DCM | 40 | 12 | 72 |

One-Pot Tandem Alkylation-Esterification

A streamlined one-pot method combines alkylation and esterification, leveraging polar aprotic solvents (e.g., acetonitrile) to suppress side reactions .

Procedure :

-

Base Activation : 3-Methylbut-2-enoic acid is deprotonated with NaH in acetonitrile.

-

Simultaneous Benzylation/Esterification : Benzyl bromide and ethyl chloroformate are added sequentially at 0°C, followed by warming to 25°C for 6 hours .

-

Acid Workup : Hydrolysis with 1M HCl liberates the carboxylic acid.

Key Insights :

-

NaH ensures complete deprotonation, critical for regioselective benzylation .

-

Ethyl chloroformate’s slow addition (1 hr) prevents diethyl carbonate formation .

Table 3: Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Acetonitrile | 37.5 | 81 |

| THF | 7.5 | 58 |

| DMF | 36.7 | 69 |

Enzymatic Resolution for Enantiopure Synthesis

For chiral variants, Candida antarctica lipase B (CAL-B) resolves racemic mixtures via selective ester hydrolysis .

Procedure :

-

Racemic Ester Synthesis : Ethyl 2-(benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoate is prepared via standard esterification.

-

Enzymatic Hydrolysis : CAL-B in phosphate buffer (pH 7) selectively hydrolyzes the (R)-enantiomer at 37°C .

-

Separation : The (S)-ester is extracted with diethyl ether, yielding ≥98% enantiomeric excess (ee) .

Table 4: Enzymatic Efficiency

| Enzyme | Substrate | ee (%) | Time (hr) |

|---|---|---|---|

| CAL-B | Racemic ethyl ester | 98 | 24 |

| PPL | Racemic ethyl ester | 85 | 48 |

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times and improves atom economy :

Procedure :

-

Microwave Esterification : Malonic acid, ethanol, and p-toluenesulfonic acid (PTSA) are irradiated at 100°C (300 W) for 15 minutes.

-

Benzyloxy Introduction : Benzyl alcohol and Mitsunobu reagent (DIAD, PPh₃) are added, with microwave heating at 80°C for 10 minutes .

Benefits :

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: 2-(Benzyloxy)-2-(hydroxymethyl)-3-methylbutanoic acid.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Potential use in studying enzyme interactions and metabolic pathways.

Medicine: Possible precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The benzyloxy and ethoxycarbonyl groups could play roles in binding to molecular targets, while the carboxylic acid group may be involved in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a) Ethoxycarbonyl vs. Benzyloxycarbonyl (Cbz) Groups

- 2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid: Contains an ethoxycarbonyl ester, which is less bulky and more hydrolytically labile than benzyloxycarbonyl (Cbz) groups.

- (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoic acid (Cbz-protected valine): The Cbz group offers robust protection for amines but requires harsher conditions (e.g., hydrogenolysis) for deprotection .

b) Hydroxy vs. Ester Substituents

- 2-ethoxy-3-methylbutanoic acid: A simpler analog lacking the benzyloxy group, resulting in reduced aromatic interactions and altered pharmacokinetics .

Substituent Position and Spatial Effects

a) Methyl Group Positioning

- 2-(4-hydroxyphenyl)-3-methylbutanoic acid: A methyl group at position 3 with a para-hydroxyphenyl substituent enhances antioxidant activity compared to aliphatic chains .

b) Aromatic vs. Aliphatic Substituents

- 2-(5-chloro-2-indenyl)-3-methylbutanoic acid: Substitution with chlorinated indenyl groups improves pesticidal activity due to increased electrophilicity .

- N-[(Benzyloxy)carbonyl]glycylglycylvaline : Incorporates a tripeptide chain, enabling targeted biological interactions absent in the target compound .

Physicochemical Properties

- Lipophilicity: The benzyloxy group in the target compound increases logP compared to 2-ethoxy-3-methylbutanoic acid (logP ~1.2 vs. ~0.8) .

- Acidity : The ethoxycarbonyl group lowers pKa (~3.5–4.0) relative to hydroxy-substituted analogs (pKa ~4.5) .

Biological Activity

2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid, also known as a benzyloxy derivative, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C15H20O4

- Molecular Weight : 280.33 g/mol

- CAS Number : 29542-26-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The benzyloxy group is known to enhance lipophilicity, which may improve the compound's ability to cross cell membranes and reach intracellular targets.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels in the brain.

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing physiological responses such as mood and cognition.

Table 1: Summary of Biological Activities

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of benzyloxy derivatives in models of neurodegeneration. The findings indicated that this compound significantly reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests a potential therapeutic role in conditions such as Alzheimer's disease.

Case Study 2: Monoamine Oxidase Inhibition

Research focusing on the inhibition of monoamine oxidase (MAO) demonstrated that the benzyloxy group enhances selectivity for MAO-B over MAO-A. The compound exhibited a high degree of potency, with IC50 values indicating effective inhibition at low concentrations. This property positions it as a candidate for treating mood disorders and other conditions linked to monoamine metabolism.

Pharmacological Implications

The diverse biological activities associated with this compound suggest its potential as a lead compound for drug development. Its ability to modulate neurotransmitter systems could be particularly beneficial in designing treatments for psychiatric disorders.

Q & A

Basic: What are the optimal synthetic routes for 2-(Benzyloxy)-2-(ethoxycarbonyl)-3-methylbutanoic acid?

Answer:

The synthesis typically involves multi-step reactions utilizing protective groups and selective esterification. A common approach includes:

Alkylation : Reacting a 3-methylbutanoic acid derivative with benzyl bromide in the presence of a strong base (e.g., NaH) in an aprotic solvent like DMF under reflux .

Esterification : Introducing the ethoxycarbonyl group via reaction with ethyl chloroformate or through a mixed anhydride method, ensuring regioselectivity .

Deprotection : Selective removal of protective groups (e.g., benzyl groups via hydrogenolysis) to yield the final carboxylic acid .

Key considerations include reaction temperature (60–100°C) and solvent choice to minimize side reactions.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm the benzyloxy (δ 4.8–5.2 ppm for -OCHPh) and ethoxycarbonyl (δ 1.2–1.4 ppm for -COOCHCH) groups. The methyl branch (δ 0.9–1.1 ppm) and carboxylic acid proton (broad δ 10–12 ppm) are also diagnostic .

- IR Spectroscopy : Peaks at ~1700 cm (ester C=O) and ~2500–3300 cm (carboxylic acid O-H stretch) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced: How can researchers resolve contradictions in spectral data between synthetic batches?

Answer:

Contradictions often arise from:

- Isomerization : Check for unintended racemization using chiral HPLC or polarimetry, especially if stereocenters are present .

- Impurities : Employ preparative HPLC or recrystallization to isolate pure fractions. Compare TLC/Rf values with authentic standards .

- Solvent Artifacts : Ensure complete solvent removal (e.g., DMF residuals can shift NMR peaks). Use deuterated solvents for NMR analysis .

Document reaction conditions meticulously (e.g., pH, temperature) to identify variability sources.

Advanced: What strategies are effective for studying enzymatic interactions with this compound?

Answer:

- Docking Simulations : Use molecular modeling software (e.g., AutoDock) to predict binding affinities with target enzymes, leveraging the compound’s ester and carboxylic acid moieties as interaction sites .

- Kinetic Assays : Monitor enzyme activity via spectrophotometry (e.g., NADH oxidation/reduction) in the presence of the compound. Vary substrate concentrations to determine inhibition constants (K) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

Advanced: What reaction mechanisms dominate transformations involving the ethoxycarbonyl and benzyloxy groups?

Answer:

- Ester Hydrolysis : Under acidic or basic conditions, the ethoxycarbonyl group undergoes nucleophilic attack (e.g., OH in saponification), forming a carboxylate intermediate .

- Benzyloxy Deprotection : Catalytic hydrogenation (H, Pd/C) cleaves the benzyl ether to yield a hydroxyl group, preserving the carboxylic acid .

- Transesterification : React with alcohols (e.g., MeOH) under acidic conditions to modify the ester moiety .

Basic: How does steric hindrance from the 3-methyl group influence reactivity?

Answer:

The 3-methyl group:

- Reduces Nucleophilic Attack : Steric shielding of the α-carbon decreases susceptibility to nucleophilic substitution or addition .

- Directs Regioselectivity : In electrophilic reactions, the methyl group can orient incoming electrophiles to specific positions (e.g., para to the benzyloxy group in aromatic systems) .

- Impacts Solubility : Enhances lipophilicity, necessitating polar aprotic solvents (e.g., DMSO) for reactions .

Advanced: How can researchers design stereoselective syntheses for chiral derivatives?

Answer:

- Chiral Catalysts : Use asymmetric catalysis (e.g., Evans’ oxazaborolidines) to induce enantioselectivity during ester formation .

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze specific enantiomers of racemic mixtures .

- Chiral Auxiliaries : Temporarily attach a chiral group (e.g., menthol) to direct stereochemistry, then cleave it post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.